2-(Dimethylamino)ethyl 4-methylbenzoate

Description

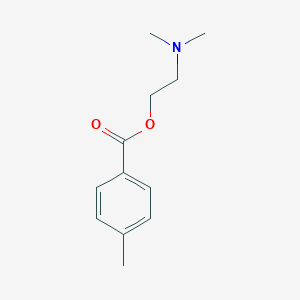

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |

InChI Key |

RVJZNPYFKRKKDL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCCN(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine ester with potential applications in chemical synthesis and pharmacology. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to project its physicochemical properties, spectroscopic characteristics, and potential biological activity. Detailed experimental protocols for its synthesis via Fischer esterification are provided, along with a discussion of its relationship to local anesthetics like procaine. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel small molecules.

Chemical Identity and Analogues

This compound is an organic compound that can be structurally understood as the ester formed from 4-methylbenzoic acid and 2-(dimethylamino)ethanol. While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be clearly defined. For the purpose of this guide, we will refer to it as DMAE p-toluate.

To provide a robust dataset for researchers, the properties of DMAE p-toluate are presented alongside those of several structurally similar and commercially available compounds.

Table 1: Chemical Identifiers of DMAE p-toluate and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | Not Assigned | C₁₂H₁₇NO₂ | 207.27 |

| 2-(Dimethylamino)ethyl benzoate[1] | 2-(dimethylamino)ethyl benzoate | 2208-05-1 | C₁₁H₁₅NO₂ | 193.24 |

| Ethyl 4-methylbenzoate[2][3][4][5] | ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 |

| Ethyl 4-(dimethylamino)benzoate[6] | ethyl 4-(dimethylamino)benzoate | 10287-53-3 | C₁₁H₁₅NO₂ | 193.24 |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 59-46-1 | C₁₃H₂₀N₂O₂ | 236.31 |

Physicochemical and Spectroscopic Properties

The physicochemical properties of DMAE p-toluate can be predicted based on its structure and by comparison with its analogues. It is expected to be a liquid or a low-melting solid at room temperature, with limited solubility in water and good solubility in organic solvents.

Table 2: Physicochemical Properties of DMAE p-toluate and Analogues

| Compound Name | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | Predicted: Colorless liquid or solid | Predicted: >250 | Predicted: N/A | Predicted: ~1.03 | Predicted: ~1.51 |

| Ethyl 4-methylbenzoate | Clear colorless to light yellow liquid[4] | 232-235[4] | N/A | 1.025[4] | 1.508[4] |

| Ethyl 4-(dimethylamino)benzoate | White crystalline powder | N/A | 63-66 | N/A | N/A |

Spectroscopic data is crucial for the identification and characterization of the compound after synthesis. While experimental spectra for DMAE p-toluate are not available, a predicted ¹H NMR spectrum can be inferred from the known spectra of its precursors and analogues.

Table 3: Predicted ¹H NMR and IR Data for this compound

| Data Type | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) | Functional Group Assignment |

| ¹H NMR | ~7.9 (d, 2H), ~7.2 (d, 2H) | Aromatic protons (p-substituted benzene ring) |

| ~4.4 (t, 2H) | -O-CH₂- | |

| ~2.7 (t, 2H) | -CH₂-N(CH₃)₂ | |

| ~2.4 (s, 3H) | Ar-CH₃ | |

| ~2.3 (s, 6H) | -N(CH₃)₂ | |

| IR | ~1710-1730 | C=O stretch (ester) |

| ~1270-1300 | C-O stretch (ester) | |

| ~2950-3000 | C-H stretch (aliphatic) | |

| ~1610, ~1510 | C=C stretch (aromatic) |

Experimental Protocols

The most direct and common method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol, using a strong acid as a catalyst.[7][8]

Synthesis of this compound via Fischer Esterification

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

2-(Dimethylamino)ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methylbenzoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

-

While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by vacuum distillation.

Potential Biological Activity and Signaling Pathways

The chemical structure of this compound is highly analogous to that of procaine (2-(diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic.[10] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials and the sensation of pain.[11]

Given the structural similarity, it is hypothesized that DMAE p-toluate may exhibit similar pharmacological activity. The key structural components for this activity are:

-

A lipophilic aromatic ring (the p-toluate group), which facilitates diffusion across neural membranes.[11]

-

An intermediate ester linkage.

-

A tertiary amine group , which can exist in both charged and uncharged forms, a crucial aspect for binding to the sodium channel.[12]

The proposed mechanism of action involves the uncharged form of the molecule crossing the cell membrane. Once inside the neuron, the tertiary amine becomes protonated, and this cationic form binds to a specific site within the pore of the voltage-gated sodium channel, leading to its blockade.[11] This prevents the influx of sodium ions that is necessary for membrane depolarization and the transmission of a nerve impulse.

Conclusion

This compound is a compound with significant potential for research in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related compounds. Its structural analogy to procaine suggests that it is a promising candidate for investigation as a local anesthetic. The detailed synthetic protocol and predictive data presented herein are intended to facilitate further research into this and similar molecules.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl p-Toluate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 4-methylbenzoate 99 94-08-6 [sigmaaldrich.com]

- 6. Parbenate [webbook.nist.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Procaine - Wikipedia [en.wikipedia.org]

- 11. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-(Dimethylamino)ethyl 4-methylbenzoate. Due to limited available data for this specific compound, this guide also includes information on the closely related analog, Ethyl 4-(dimethylamino)benzoate, for comparative purposes.

Introduction

This compound, also known as 2-(dimethylamino)ethyl p-toluate, is a tertiary amine and a benzoate ester. While specific experimental data on this compound is scarce in publicly accessible literature, its structural motifs suggest potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. This document summarizes the available data and provides general experimental protocols relevant to its synthesis and characterization.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | ECHEMI[1] |

| CAS Number | 38152-17-9 | ECHEMI[1] |

| Molecular Formula | C12H17NO2 | ECHEMI[1] |

| Molecular Weight | 207.27 g/mol | PubChem[2] |

Physical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | ChemicalBook[3] |

| Melting Point | 63-66 °C | ChemBK,[4] ChemicalBook[3] |

| Boiling Point | 190-191 °C at 14 mmHg | ChemBK[4] |

| Density | 1.06 g/cm³ | ChemBK[4] |

| Solubility in Water | Insoluble | ChemBK[4] |

| Storage Temperature | Store below +30°C | ChemBK,[4] ChemicalBook[3] |

| Stability | Stable. Incompatible with reducing agents, oxidizing agents, bases, acids. | ChemBK,[4] ChemicalBook[3] |

Experimental Protocols

Specific experimental protocols for the synthesis and determination of physical properties of this compound are not detailed in the available literature. However, general methodologies for the synthesis of benzoate esters and the determination of their physical properties are well-established.

4.1. Synthesis via Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6]

Reactants:

-

4-Methylbenzoic acid (p-Toluic acid)

-

2-(Dimethylamino)ethanol

-

Strong acid catalyst (e.g., concentrated Sulfuric acid)

-

Solvent (e.g., Toluene, to facilitate water removal)

Procedure:

-

Equimolar amounts of 4-methylbenzoic acid and 2-(dimethylamino)ethanol are dissolved in a suitable solvent in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

The flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[7]

-

The reaction mixture is heated to reflux until the theoretical amount of water is collected.

-

After cooling, the reaction mixture is washed with an aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[8]

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation or chromatography.

4.2. Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of the synthesized ester.[5]

-

Melting Point: For solid esters, the melting point can be determined using a melting point apparatus. A sharp melting range is indicative of high purity.

-

Boiling Point: The boiling point of a liquid ester is determined by distillation at a specific pressure.[7] The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Density: The density can be measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.

-

Solubility: Qualitative solubility can be determined by adding a small amount of the ester to various solvents (e.g., water, ethanol, acetone) and observing its miscibility.[8]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a benzoate ester.

Caption: General workflow for the synthesis and characterization of a benzoate ester.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways.

Conclusion

This technical guide consolidates the limited available information on the physical properties of this compound. While specific experimental data for this compound is lacking, the provided data for a close structural analog and the general experimental protocols offer a valuable resource for researchers. Further experimental investigation is required to fully characterize this compound.

References

- 1. echemi.com [echemi.com]

- 2. Ethyl 2-(dimethylamino)-4-methylbenzoate | C12H17NO2 | CID 20378740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine and ester compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a benzoate core with a methyl substituent at the para-position of the benzene ring. The carboxyl group is esterified with a 2-(dimethylamino)ethanol moiety.

IUPAC Name: this compound

Molecular Formula: C₁₂H₁₇NO₂

Canonical SMILES: CC1=CC=C(C=C1)C(=O)OCCN(C)C

Molecular Weight: 207.27 g/mol [1]

The structural arrangement of this molecule, particularly the presence of a tertiary amine and an ester functional group, makes it a potential candidate for various applications in medicinal chemistry and materials science.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties (Computed)

| Property | Value | Reference |

| Molecular Weight | 207.27 g/mol | [1] |

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 207.125928785 Da | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.3 (t, 2H, O-CH₂), ~2.7 (t, 2H, N-CH₂), ~2.3 (s, 6H, N(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ (ppm): ~166 (C=O), ~143 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~127 (Ar-CH), ~62 (O-CH₂), ~58 (N-CH₂), ~45 (N(CH₃)₂), ~21 (Ar-CH₃) |

| IR | ν (cm⁻¹): ~2950-2800 (C-H stretch), ~1715 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1270 (C-O stretch), ~1100 (C-N stretch) |

| Mass Spec (EI) | m/z: 207 (M⁺), 135 ([M-OCCN(CH₃)₂]⁺), 72 ([OCCN(CH₃)₂]⁺), 58 ([CH₂N(CH₃)₂]⁺) |

Experimental Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the esterification of 4-methylbenzoyl chloride with 2-(dimethylamino)ethanol.

Materials and Reagents:

-

4-methylbenzoyl chloride

-

2-(dimethylamino)ethanol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)ethanol (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.

-

Addition of Acid Chloride: Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications and Future Research

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas. The tertiary amine can act as a proton scavenger or a catalytic site. The ester group can undergo hydrolysis, making it a candidate for prodrug design. Furthermore, the aromatic ring and the tertiary amine are common features in pharmacologically active molecules. Future research could explore its biological activity, its use as a building block in polymer chemistry, or its properties as a photoinitiator.

References

An In-depth Technical Guide to Ethyl-4-(dimethylamino)benzoate (EDB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-4-(dimethylamino)benzoate (EDB), also known as Ethyl p-dimethylaminobenzoate or EDAB, is a tertiary amine synergist widely utilized in photopolymerization reactions.[1][2] It is a crucial component in many UV-curable formulations, including coatings, inks, adhesives, and dental composites.[3][4][5] This technical guide provides a comprehensive overview of EDB, including its chemical and physical properties, synthesis, mechanism of action, applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

EDB is a white to pale yellow crystalline powder.[6][7] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of EDB

| Property | Value | Reference(s) |

| CAS Number | 10287-53-3 | [6] |

| Molecular Formula | C₁₁H₁₅NO₂ | [8] |

| Molecular Weight | 193.24 g/mol | [8][9] |

| Melting Point | 63-66 °C | [6][10] |

| Boiling Point | 190-191 °C at 14 mmHg | [6] |

| Appearance | White to pale yellow crystalline powder | [6][7] |

| Solubility | Soluble in chloroform, methanol, and most common UV-curable monomers. | [5][6] |

| pKa | 2.56 ± 0.12 (Predicted) | [6] |

Table 2: Spectroscopic Data of EDB

| Spectroscopic Technique | Characteristic Peaks/Values | Reference(s) |

| UV-Vis Absorption | λmax at 228 nm and 308 nm | [5] |

| λmax at 310.25 nm (in ethanol), Molar Absorptivity (ε): 23200 M⁻¹cm⁻¹ | [11] | |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at ~1.3, 3.0, 4.3, 6.7, and 7.8 ppm. | [7] |

| IR Spectroscopy | Provides characteristic peaks for functional groups. | [9] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [9] |

Synthesis of Ethyl-4-(dimethylamino)benzoate

EDB is commonly synthesized via the Fischer esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a representative laboratory-scale synthesis of EDB.

Materials:

-

4-(dimethylamino)benzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain the reflux for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude EDB from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure white to pale yellow crystals.[5]

-

-

Characterization: Confirm the identity and purity of the synthesized EDB using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Mechanism of Action in Photopolymerization

EDB functions as a highly effective amine synergist, particularly in combination with Norrish Type II photoinitiators such as benzophenone, camphorquinone (CQ), and thioxanthones.[1][2][8] The primary role of EDB is to accelerate the rate of polymerization and overcome oxygen inhibition.[8][12]

The general mechanism proceeds as follows:

-

Photoexcitation: The Type II photoinitiator (PI) absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Electron Transfer: The excited triplet state of the photoinitiator abstracts an electron from the nitrogen atom of EDB, forming a photoinitiator radical anion and an EDB radical cation.[2]

-

Proton Transfer: A proton is then transferred from the carbon atom adjacent to the nitrogen of the EDB radical cation to the photoinitiator radical anion. This step is crucial for the generation of the initiating radicals.

-

Radical Generation: This process results in the formation of a ketyl radical (from the photoinitiator) and a highly reactive α-amino alkyl radical from EDB.[9]

-

Initiation: The α-amino alkyl radical is a potent initiator of the polymerization of monomers, such as acrylates.[6]

Overcoming Oxygen Inhibition: The α-amino alkyl radicals can also react with oxygen, which is a known inhibitor of free-radical polymerization.[8][12] This reaction consumes oxygen and can generate other reactive species that can still contribute to the polymerization process, thus mitigating the inhibitory effects of oxygen.[12]

Applications

EDB's primary application is as a photoinitiator synergist in UV-curable systems.[3]

-

UV-Curing Coatings and Inks: EDB is extensively used in the formulation of UV-curable coatings for wood, metal, and plastic, as well as in printing inks.[3] It enhances the curing speed and surface hardness of the final product.

-

Adhesives: In UV-curable adhesives, EDB contributes to rapid bonding and strong adhesion.

-

Dental Composites: EDB is a common co-initiator with camphorquinone in dental resin composites, enabling efficient curing with visible blue light.[1][13][14]

-

Organic Synthesis: It serves as an intermediate in the synthesis of other organic molecules and active pharmaceutical ingredients.[1]

-

3D Printing: EDB is utilized in photopolymer resins for stereolithography (SLA) and other 3D printing technologies.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for evaluating the performance of EDB in a simple UV-curable acrylate formulation.

Materials:

-

Acrylate monomer/oligomer blend (e.g., a mixture of Bis-GMA and TEGDMA for dental applications, or an epoxy acrylate for coatings)

-

Type II Photoinitiator (e.g., Camphorquinone or Benzophenone)

-

Ethyl-4-(dimethylamino)benzoate (EDB)

-

Substrate (e.g., glass slide, metal panel, or plastic film)

-

Solvent for cleaning (e.g., acetone or isopropanol)

Equipment:

-

UV curing lamp with a specified wavelength and intensity output

-

Micropipettes or analytical balance for precise formulation

-

Film applicator or spin coater for uniform coating thickness

-

FTIR spectrometer for determining the degree of conversion

-

Hardness tester (e.g., pencil hardness or durometer)

Procedure:

-

Formulation Preparation:

-

Prepare a stock solution of the photoinitiator and EDB in a portion of the acrylate monomer.

-

In a light-protected container (e.g., an amber vial), combine the acrylate monomer/oligomer blend, the photoinitiator, and EDB in the desired weight percentages. A typical starting concentration for EDB is 0.2-5% by weight.[15][16]

-

Mix thoroughly until all components are fully dissolved.

-

-

Sample Preparation:

-

Clean the substrate with a suitable solvent to remove any contaminants.

-

Apply a thin, uniform film of the formulation onto the substrate using a film applicator or spin coater.

-

-

UV Curing:

-

Place the coated substrate under the UV lamp at a fixed distance.

-

Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the lamp intensity and the reactivity of the formulation.

-

-

Characterization of the Cured Film:

-

Degree of Conversion: Use an FTIR spectrometer to measure the decrease in the acrylate double bond peak (typically around 1635 cm⁻¹) before and after curing to calculate the degree of conversion.

-

Hardness: Assess the surface hardness of the cured film using a standard method like pencil hardness testing.

-

Adhesion: Perform a cross-hatch adhesion test to evaluate the adhesion of the coating to the substrate.

-

Safety and Handling

EDB is a chemical that should be handled with appropriate safety precautions.

-

Hazards: May cause irritation. Some data suggests it may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10] Handle in a well-ventilated area or with local exhaust ventilation.[2]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[1]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling EDB.[2]

Conclusion

Ethyl-4-(dimethylamino)benzoate is a highly effective and widely used amine synergist in the field of photopolymerization. Its ability to enhance curing speeds and overcome oxygen inhibition makes it an invaluable component in a diverse range of UV-curable applications. A thorough understanding of its properties, mechanism of action, and proper handling is essential for researchers, scientists, and formulation chemists working to develop and optimize photocurable materials.

References

- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]

- 7. hampfordresearch.com [hampfordresearch.com]

- 8. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. radtech.org [radtech.org]

- 10. pcimag.com [pcimag.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. oraljournal.com [oraljournal.com]

- 14. Camphorquinone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Genocure EPD

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available data regarding "Genocure EPD." Initial searches for this term in the context of drug development and life sciences yielded no results. The information found pertains to a chemical product used in industrial applications, specifically as a photoinitiator in UV-curing processes for inks, coatings, and adhesives. The data and descriptions provided are therefore related to its industrial chemical properties and not to any pharmaceutical or biological activity.

Core Properties of Genocure EPD

Genocure EPD is the trade name for the chemical compound Ethyl-4-dimethylaminobenzoate. It is marketed by the company Rahn AG as a curing agent and synergist for UV-curable inks, coatings, and adhesives. As a synergist, it works to improve the reactivity of UV systems that are initiated by other photoinitiators, such as benzophenone or thioxanthone derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Ethyl-4-dimethylaminobenzoate | |

| Chemical Family | Aminobenzoate, Amine | |

| Product Type | Curing Agent, Synergist, Additive | |

| Purity | > 99.0% | |

| Solubility | Water insoluble | |

| Melting Point | 63 °C | |

| Boiling Point | 142 °C | |

| Absorption Maxima | 228/310 nm |

Mechanism of Action in UV Curing

In the context of its industrial application, Genocure EPD functions as a hydrogen donor. When exposed to UV light, a primary photoinitiator (like benzophenone) absorbs energy and enters an excited state. This excited photoinitiator can then abstract a hydrogen atom from Genocure EPD. This process generates a reactive free radical on the Genocure EPD molecule, which in turn can initiate the polymerization of acrylate or other unsaturated monomers in the ink or coating formulation, leading to a cured (solidified) product.

Signaling Pathway in UV Curing

Below is a simplified representation of the chemical signaling pathway involved in the UV curing process where Genocure EPD acts as a synergist.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of Genocure EPD are proprietary to the manufacturer, Rahn AG. However, a general experimental workflow for evaluating the efficacy of a photoinitiator system in a UV-curable formulation can be outlined as follows:

Experimental Workflow for Evaluating Curing Performance

-

Formulation Preparation:

-

Combine monomers (e.g., acrylates), oligomers, the primary photoinitiator, and Genocure EPD in specified ratios in a light-blocking container.

-

Thoroughly mix the components until a homogeneous solution is achieved.

-

-

Application:

-

Apply a thin film of the formulation onto a substrate (e.g., paper, plastic, metal).

-

Control the film thickness using a barcoater or a similar device to ensure consistency across samples.

-

-

UV Curing:

-

Expose the coated substrate to a UV lamp with a specific spectral output and intensity.

-

Vary the exposure time or UV dose to determine the curing speed.

-

-

Curing Evaluation:

-

Tack-Free Test: Periodically touch the surface to determine the point at which it is no longer sticky.

-

Solvent Rub Test: Rub the cured surface with a solvent-soaked cloth (e.g., with methyl ethyl ketone) and count the number of rubs required to damage the coating. This measures the degree of cross-linking and cure.

-

Spectroscopic Analysis (FTIR): Monitor the disappearance of the acrylate double bond peak in the infrared spectrum to quantify the extent of monomer conversion.

-

Applications

Genocure EPD is utilized in a variety of industrial applications where rapid curing of inks and coatings is required. These include:

-

Offset and Lithographic Inks

-

Flexographic Inks

-

Screen Inks

-

Industrial Coatings

-

Adhesives

-

Photoresists and Printing Plates

This technical guide provides a summary of the available information on Genocure EPD, focusing on its chemical properties and industrial applications. It is important to reiterate that this compound is not intended for and has no documented use in pharmaceutical or biological research.

Kayacure EPA literature review

An In-depth Technical Guide to Eicosapentaenoic Acid (EPA)

Introduction

Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid that plays a crucial role in various physiological processes. It is a vital component of cell membranes and a precursor to several signaling molecules. This technical guide provides a comprehensive review of the scientific literature on EPA, focusing on its mechanisms of action, therapeutic applications, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of EPA.

Core Mechanisms of Action

EPA exerts its biological effects through multiple pathways, primarily centered around its influence on inflammation, cell signaling, and membrane biophysics.

A primary mechanism of EPA is its competition with arachidonic acid (AA), an omega-6 fatty acid, for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). This competition leads to the production of different classes of eicosanoids. While AA is metabolized to pro-inflammatory prostaglandins and leukotrienes, EPA is converted to eicosanoids that are less inflammatory or even anti-inflammatory. For instance, EPA is a precursor to the E-series resolvins (e.g., Resolvin E1 and E2), which are potent anti-inflammatory mediators.[1][2]

Furthermore, EPA has demonstrated an anti-inflammatory effect on endothelial cells by inhibiting the expression of adhesion molecules and monocyte chemoattractant protein 1 (MCP-1).[1] It also inhibits the production of matrix metalloproteinases by macrophages.[1] Beyond its role in inflammation, EPA has been shown to have antioxidant properties and to enhance the synthesis of nitric oxide, a key molecule in vasodilation and cardiovascular health.[2] Studies on nonactivated CD4+ T cells have revealed that EPA can reduce the expression of genes related to the immune response while boosting the expression of genes that combat oxidative stress.[3]

Therapeutic Effects and Clinical Data

The pleiotropic effects of EPA have been investigated in a variety of therapeutic areas, including cardiovascular disease, oncology, and cognitive function.

Cardiovascular Disease

A significant body of research supports the cardiovascular benefits of EPA.[3] Clinical trials have shown that EPA can beneficially modify a range of cardiovascular risk factors.[4] Both EPA and docosahexaenoic acid (DHA) have been found to lower triglyceride levels.[4] Some studies suggest that EPA may also reduce blood pressure and improve endothelial function.[1]

| Study/Trial | Population | EPA Dosage | Key Findings | Reference |

| REDUCE-IT | High-risk cardiovascular patients | 4 g/day (as icosapent ethyl) | Significant reduction in ischemic events and cardiovascular death. | [3] |

| Grimsgaard et al. | Healthy men | 3.8 g/day | 21% reduction in triglycerides. | [4] |

| Meta-analysis | 20,485 patients with a history of CVD | Varied | Insufficient evidence for secondary prevention of overall cardiovascular events. A small reduction in cardiovascular death was observed but was not robust. | [5] |

Oncology

Preclinical data strongly suggest that EPA has anticancer actions, including decreased cell proliferation, reduced cell cycle progression, and increased apoptosis and oxidative stress.[6] Clinical evidence, while still emerging, points to potential benefits in cancer treatment. For instance, supplementation with EPA and DHA has been associated with a decreased risk of peripheral neuropathy during chemotherapy and a reduction in other treatment-related side effects like neutropenia and nausea.[6] A phase Ib/II clinical trial has been designed to test the safety and efficacy of icosapent ethyl in combination with dasatinib in patients with metastatic triple-negative inflammatory breast cancer.[7] In glioblastoma cells, EPA was found to enhance the effects of temozolomide chemotherapy by reducing cell number, colony formation, adhesion, and migration.[8]

| Study Type | Cancer Type | EPA Intervention | Key Findings | Reference |

| Scoping Review | Various | 300 mg to 5 g per day (often with DHA) | May improve a variety of outcomes important to the patient and the disease process. | [6] |

| Phase Ib/II Clinical Trial | Metastatic Triple-Negative Inflammatory Breast Cancer | Icosapent ethyl with dasatinib | To assess safety, side effects, best dose, and tumor shrinkage. | [7] |

| In vitro study | Glioblastoma | 100 µM EPA with 25 µM temozolomide | Significant reductions in cell number, colony formation, adhesion, and migration compared to temozolomide alone. | [8] |

| Retrospective Study | Head and Neck Cancer | EPA-containing protein supplement | Effective in mitigating weight loss during curative radiotherapy. | [9] |

Cognitive Function and Dermatology

Recent studies have explored the impact of EPA on cognitive function. One randomized controlled trial found that supplementation with EPA-rich oil improved global cognitive function in healthy young adults, with effects superior to DHA-rich oil.[10] In the field of dermatology, a clinical study on an anti-aging gel containing EPA and cannabidiol (CBD) showed a reduction in crow's feet wrinkle area and volume, a decrease in fine line wrinkle volume, and increased skin hydration and elasticity after 56 days of application.[11]

| Study Type | Area | EPA Dosage/Formulation | Key Findings | Reference |

| Randomized Controlled Trial | Cognitive Function | 900 mg EPA/day and 360 mg DHA/day | Improved global accuracy and speed of cognition compared to placebo and DHA-rich oil. | [10] |

| Clinical Study | Dermatology | Topical anti-aging gel with EPA and CBD | Significant reduction in wrinkles and red spots; increased skin hydration and elasticity. | [11] |

Key Experimental Protocols

In Vitro Assessment of Anti-inflammatory Effects in HaCaT Cells

-

Objective: To evaluate the protective effects of EPA against UV-induced inflammation in human keratinocyte cells (HaCaT).

-

Methodology:

-

Cell Culture: HaCaT cells are cultured in appropriate media until they reach a desired confluency.

-

Treatment: Cells are pre-treated with varying concentrations of EPA for a specified duration.

-

UV Irradiation: The cells are then exposed to a controlled dose of UV radiation to induce an inflammatory response.

-

Analysis: Post-irradiation, the cell culture supernatant is collected to measure the secretion of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-8 (IL-8) using ELISA kits.

-

-

Reference: This protocol is based on the methods described for evaluating the effects of EPA and CBD on photoaging.[11]

Assessment of Genotoxicity using the Comet Assay

-

Objective: To determine if EPA can protect against UVR-induced DNA damage in human peripheral blood lymphocytes (PBLs).

-

Methodology:

-

Sample Collection: Blood samples are collected from subjects before and after a period of EPA supplementation.

-

Lymphocyte Isolation: PBLs are isolated from the blood samples.

-

Ex Vivo UVR Exposure: The isolated PBLs are exposed to a controlled dose of UV radiation.

-

Comet Assay: The comet assay (single-cell gel electrophoresis) is performed on the irradiated cells. This involves lysing the cells and subjecting the DNA to an electric field. Damaged DNA fragments migrate further, creating a "comet tail."

-

Quantification: The extent of DNA damage is quantified by measuring the "tail moment," which is the product of the tail length and the fraction of total DNA in the tail. A reduction in the tail moment indicates protection against DNA damage.

-

-

Reference: This methodology was used in a study assessing the effect of EPA on UVR-related cancer risk.[12]

Conclusion

Eicosapentaenoic acid is a multifaceted bioactive compound with a well-established role in modulating inflammation and other cellular processes. The existing body of scientific literature, encompassing preclinical studies and clinical trials, provides strong evidence for its therapeutic potential in a range of conditions, most notably cardiovascular disease and, increasingly, in oncology. For drug development professionals, EPA represents a promising lead compound or adjuvant therapy. Further research, particularly large-scale, well-controlled clinical trials, will be crucial to fully delineate its therapeutic applications and optimize its use in clinical practice.[4][6]

References

- 1. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]

- 5. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of Eicosapentaenoic Acid (EPA) Containing Protein Supplement in Preventing Weight Loss in Head and Neck Cancer Patients Undergoing Curative Radiotherapy: Retrospective Observations with Historical Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supplementation with oil rich in eicosapentaenoic acid, but not in docosahexaenoic acid, improves global cognitive function in healthy, young adults: results from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro, ex vivo, and clinical evaluation of anti-aging gel containing EPA and CBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid, on UVR-related cancer risk in humans. An assessment of early genotoxic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Dimethylamino)ethyl 4-methylbenzoate in Advanced Photopolymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization, a process where light energy is used to initiate and propagate a polymerization reaction, is a cornerstone of modern material science, with profound applications in fields ranging from industrial coatings and 3D printing to the development of sophisticated drug delivery systems and dental resins. The efficiency and kinetics of these light-induced reactions are critically dependent on the photoinitiating system. This technical guide delves into the integral role of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine co-initiator, in Norrish Type II photopolymerization processes. We will explore its mechanism of action, present quantitative data on its performance, provide detailed experimental protocols for its characterization, and visualize the underlying chemical pathways.

Core Concepts: Norrish Type II Photoinitiation

Photopolymerization is broadly categorized into two main initiation pathways: Norrish Type I and Norrish Type II.

-

Norrish Type I: In this mechanism, the photoinitiator molecule undergoes unimolecular cleavage upon light absorption to directly generate two free radicals, at least one of which is reactive enough to initiate polymerization.[1]

-

Norrish Type II: This pathway involves a bimolecular reaction. The photoinitiator, upon excitation by light, does not cleave directly but instead abstracts a hydrogen atom from a co-initiator or synergist.[1] This process generates two radicals: one on the photoinitiator (a ketyl radical, which is often less reactive) and a highly reactive radical on the co-initiator, which then initiates the polymerization of monomers.[1]

Tertiary amines, such as this compound, are highly effective co-initiators for Type II systems due to the presence of labile hydrogen atoms on the carbon adjacent to the nitrogen atom.

The Function of this compound as a Co-initiator

This compound plays a multifaceted role in enhancing the efficiency of photopolymerization reactions:

-

Radical Generation: Its primary function is to act as a hydrogen donor. Upon interaction with an excited-state Type II photoinitiator (e.g., benzophenone, camphorquinone, or thioxanthone derivatives), it donates a hydrogen atom, leading to the formation of a reactive alkylamino radical that initiates the polymerization chain reaction.[1]

-

Overcoming Oxygen Inhibition: A significant challenge in free-radical polymerization is the inhibitory effect of atmospheric oxygen. Oxygen can quench the excited state of the photoinitiator or scavenge the initiating radicals, forming less reactive peroxy radicals. The alkylamino radicals generated from this compound can react with and consume dissolved oxygen, thus mitigating its inhibitory effects and allowing for more efficient polymerization, particularly at the surface of the material.

-

Enhanced Polymerization Rate: By efficiently generating initiating radicals, this compound significantly increases the rate of polymerization, which is a critical factor in many industrial applications where rapid curing is required.

Quantitative Performance Data

| Co-initiator (wt%) | Photoinitiator System | Monomer System | Degree of Conversion (%) | Maximum Polymerization Rate (%/s) |

| EDMAB (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 70.1 | Not Reported |

| DMAEMA (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 68.5 | Not Reported |

| TUMA (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 62.3 | Not Reported |

| TUMA (1.75) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 70.1 | Not Reported |

Data adapted from a study on novel co-initiators for dentin adhesives.[2] DPIHP: Diphenyliodonium hexafluorophosphate; BisGMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; DMAEMA: 2-(dimethylamino)ethyl methacrylate; TUMA: A novel synthesized tertiary amine co-initiator.

The data indicates that EDMAB is a highly effective co-initiator, achieving a high degree of monomer conversion comparable to other established and novel co-initiators.[2]

Experimental Protocols

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics

This method is used to monitor the disappearance of monomer double bonds in real-time, providing data on the rate of polymerization and the final degree of conversion.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

UV/Vis light source with a light guide.

-

Monomer formulation containing the photoinitiator and this compound.

-

KBr plates (for transmission measurements).

-

Spacers of known thickness.

Procedure:

-

Sample Preparation: A small drop of the liquid resin formulation is placed on the ATR crystal or between two KBr plates separated by a spacer of known thickness (e.g., 0.15-0.2 mm).[3][4]

-

Initial Spectrum: A baseline FTIR spectrum of the unpolymerized sample is recorded. The peak corresponding to the methacrylate C=C double bond stretching vibration (typically around 1638 cm⁻¹) is identified.[3]

-

Initiation of Polymerization: The sample is exposed to the UV/Vis light source through the light guide.

-

Real-Time Data Acquisition: Simultaneously with the light exposure, FTIR spectra are continuously recorded at a high rate (e.g., 2 spectra per second) for a predetermined duration.[5]

-

Data Analysis: The decrease in the area of the C=C peak at 1638 cm⁻¹ is monitored over time. The degree of conversion (DC) at any given time (t) is calculated using the following formula, often with an internal standard peak (e.g., a C=O peak that does not change during polymerization) for normalization: DC(%) = [1 - (Area of C=C peak at time t / Area of C=C peak at time 0)] * 100

-

Kinetic Analysis: The rate of polymerization can be determined from the slope of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as it is initiated by UV/Vis light, providing information on the reaction kinetics and total heat of polymerization.

Materials and Equipment:

-

Differential Scanning Calorimeter equipped with a photocalorimetry accessory (UV/Vis light source and light guides).

-

Open aluminum DSC pans.

-

Monomer formulation containing the photoinitiator and this compound.

Procedure:

-

Sample Preparation: A small, precise amount of the liquid resin (typically 1-5 mg) is placed in an open aluminum DSC pan. An empty pan is used as a reference.

-

Isothermal Equilibration: The sample and reference pans are placed in the DSC cell, and the temperature is stabilized at the desired isothermal experimental temperature (e.g., 30°C).[6]

-

Initiation and Measurement: The shutter of the light source is opened to irradiate the sample and reference pans with a defined light intensity. The DSC records the heat flow as a function of time.[7]

-

Data Analysis: The exothermic peak corresponding to the polymerization reaction is integrated to determine the total heat of polymerization (ΔH_total). The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization. The rate of polymerization is proportional to the heat flow (dH/dt).

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in a Type II photopolymerization system utilizing a generic Type II photoinitiator (PI) and this compound as the co-initiator.

Caption: Norrish Type II photopolymerization mechanism.

The diagram above illustrates the overall process. The photoinitiator absorbs light and transitions to an excited triplet state. It then abstracts a hydrogen atom from the this compound, generating a less reactive ketyl radical and a highly reactive aminoalkyl radical, which initiates the polymerization of monomers.

Caption: RT-FTIR experimental workflow.

This workflow diagram outlines the key steps in analyzing photopolymerization kinetics using Real-Time FTIR spectroscopy, from sample preparation to data analysis.

Conclusion

This compound is a highly efficient and crucial component in Norrish Type II photopolymerization systems. Its ability to act as a potent hydrogen donor leads to the rapid generation of initiating free radicals, thereby accelerating the polymerization process and enabling high monomer conversion. Furthermore, its role in mitigating oxygen inhibition is vital for achieving well-cured materials with desirable surface properties. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and professionals in the fields of polymer chemistry, materials science, and drug development to effectively utilize and characterize photopolymerization reactions involving this important co-initiator. The continued study and application of such systems will undoubtedly drive further innovation in a wide array of light-curable technologies.

References

- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. rad-med.com [rad-med.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-(Dimethylamino)ethyl 4-Aminobenzoate from p-Nitrobenzoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The request specifies the synthesis of 2-(dimethylamino)ethyl 4-methylbenzoate from p-nitrobenzoic acid. However, a direct synthetic route to convert a nitro group on the benzene ring to a methyl group is not chemically feasible through standard organic synthesis pathways. It is presumed that the intended target molecule was 2-(dimethylamino)ethyl 4-aminobenzoate , a logical product derived from the reduction of the nitro group of the starting material. This guide will, therefore, detail the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid.

Introduction

The synthesis of amino esters, particularly those derived from p-aminobenzoic acid, is of significant interest in the pharmaceutical industry due to their application as local anesthetics. This technical guide provides a comprehensive overview of the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. Two primary synthetic routes are explored, each involving a two-step process: the reduction of the nitro group and the esterification of the carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes a visual representation of the synthetic workflow.

Synthetic Pathways

There are two viable synthetic routes to produce 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. The choice between these routes may depend on factors such as reagent availability, desired purity, and scalability.

-

Route A: Reduction Followed by Esterification: This pathway involves the initial reduction of p-nitrobenzoic acid to p-aminobenzoic acid, which is then esterified with 2-(dimethylamino)ethanol.

-

Route B: Esterification Followed by Reduction: In this alternative route, p-nitrobenzoic acid is first esterified with 2-(dimethylamino)ethanol to yield 2-(dimethylamino)ethyl 4-nitrobenzoate. The nitro group of this intermediate is then reduced to an amine to obtain the final product.

Experimental Protocols

Route A: Reduction Followed by Esterification

Step 1: Reduction of p-Nitrobenzoic Acid to p-Aminobenzoic Acid

Two common methods for the reduction of the nitro group are catalytic hydrogenation and metal-acid reduction.

Method 1: Catalytic Hydrogenation

-

Reaction: p-Nitrobenzoic acid is dissolved in a suitable solvent and hydrogenated in the presence of a catalyst.

-

Procedure:

-

In a high-pressure autoclave, a solution of p-nitrobenzoic acid (e.g., 167 g) and sodium hydroxide (40 g) in water (668 g) is prepared to form the sodium salt.[1]

-

A Pd/C catalyst (e.g., 1.67 g) is added to the solution.[1]

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen.

-

The reaction mixture is stirred under a hydrogen pressure of 2-4 MPa at a temperature of 60-70°C until the hydrogen uptake ceases (approximately 1 hour).[1]

-

After cooling to room temperature, the catalyst is recovered by filtration.[1]

-

The filtrate is acidified with 36%-38% hydrochloric acid to a pH of 3, leading to the precipitation of p-aminobenzoic acid.[1]

-

The precipitate is collected by filtration, washed with water, and dried to yield a white to off-white solid.[1]

-

Method 2: Reduction with Tin and Hydrochloric Acid

-

Reaction: p-Nitrobenzoic acid is reduced by tin metal in the presence of concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, place p-nitrobenzoic acid (e.g., 15 g) and powdered tin (35 g).[1]

-

Add 75 mL of concentrated hydrochloric acid.

-

Gently heat the mixture to initiate the reaction, then shake the flask frequently.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes to complete the reaction.

-

Cool the flask and add 100 mL of water.

-

Heat the solution to boiling and filter to remove any unreacted tin.

-

To the hot filtrate, add a 40% sodium hydroxide solution until the solution is alkaline, which precipitates the tin salts.

-

Filter the tin hydroxide and acidify the filtrate with glacial acetic acid to precipitate the p-aminobenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Fischer Esterification of p-Aminobenzoic Acid with 2-(Dimethylamino)ethanol

-

Reaction: p-Aminobenzoic acid is reacted with 2-(dimethylamino)ethanol in the presence of an acid catalyst.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add p-aminobenzoic acid (e.g., 1.2 g) and absolute ethanol (12.0 mL).[2] (Note: 2-(dimethylamino)ethanol would be substituted for ethanol in this synthesis).

-

Stir the mixture until the solid dissolves.

-

Slowly add concentrated sulfuric acid (1.0 mL) dropwise with stirring. A precipitate of the sulfate salt may form.[2]

-

Heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[2]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (30 mL).[2]

-

While stirring, slowly add a 10% sodium carbonate solution until the evolution of gas ceases and the pH is approximately 8.[2]

-

The product, 2-(dimethylamino)ethyl 4-aminobenzoate, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.[2]

-

The crude product can be recrystallized from a mixture of ethanol and water.

-

Route B: Esterification Followed by Reduction

Step 1: Esterification of p-Nitrobenzoic Acid with 2-(Dimethylamino)ethanol

-

Reaction: p-Nitrobenzoic acid is esterified with 2-(dimethylamino)ethanol, often by first converting the carboxylic acid to a more reactive acyl chloride.

-

Procedure (via acyl chloride):

-

Convert p-nitrobenzoic acid to p-nitrobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

In a flask, dissolve 2-(dimethylamino)ethanol in a suitable solvent like dichloromethane at 0°C.

-

Slowly add p-nitrobenzoyl chloride to the solution.

-

Allow the reaction to proceed for a set time (e.g., 2 hours) at 0°C.[3]

-

The reaction mixture can then be worked up by washing with an aqueous solution to remove any unreacted starting materials and byproducts, followed by drying and evaporation of the solvent to yield 2-(dimethylamino)ethyl 4-nitrobenzoate.

-

Step 2: Reduction of 2-(Dimethylamino)ethyl 4-Nitrobenzoate

-

Reaction: The nitro group of the intermediate ester is reduced to an amino group.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-(dimethylamino)ethyl 4-nitrobenzoate in a suitable solvent such as ethanol.

-

Add a catalyst, such as 5% Pd/C.[4]

-

Conduct the hydrogenation in a reactor under hydrogen pressure until the reaction is complete.[4]

-

Filter the catalyst and evaporate the solvent to obtain the crude product.

-

The product can be further purified by recrystallization.

-

Data Presentation

The following table summarizes quantitative data for the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate and its intermediates. Data for analogous compounds are included for reference.

| Step | Reactants | Product | Catalyst/Reagent | Yield | Melting Point (°C) | Reference |

| Route A | ||||||

| Reduction | p-Nitrobenzoic acid | p-Aminobenzoic acid | Pd/C, H₂ | 96-98% | 187-189 | [1] |

| Esterification | p-Aminobenzoic acid, 2-(Dimethylamino)ethanol | 2-(Dimethylamino)ethyl 4-aminobenzoate | H₂SO₄ | 70% | 121-122 | [5] |

| Route B | ||||||

| Esterification | 4-Nitrobenzoyl chloride, 2-(N,N-dimethylamino)ethanol | 2-(Dimethylamino)ethyl 4-nitrobenzoate | Dichloromethane | 96.9% | 58-59 | [3] |

| Reduction | 2-(Dimethylamino)ethyl 4-nitrobenzoate | 2-(Dimethylamino)ethyl 4-aminobenzoate | Pd/C, H₂ | High | 121-122 | [4] |

Visualization of Synthetic Workflow

The following diagram illustrates the two synthetic routes from p-nitrobenzoic acid to 2-(dimethylamino)ethyl 4-aminobenzoate.

Caption: Synthetic routes to 2-(Dimethylamino)ethyl 4-aminobenzoate.

Conclusion

This technical guide has detailed two effective synthetic pathways for the preparation of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. Both Route A (reduction then esterification) and Route B (esterification then reduction) are viable options, with reported high yields for the individual steps. The selection of a specific route will be influenced by the available laboratory infrastructure, cost of reagents, and desired scale of production. The provided experimental protocols offer a solid foundation for the practical execution of this synthesis, and the compiled data allows for an informed decision on the most suitable method for a given research or development context.

References

- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Dimethylamino)ethyl 4-nitrobenzoate|lookchem [lookchem.com]

- 4. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 2-(Dimethylamino)ethyl 4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Dimethylamino)ethyl 4-methylbenzoate in common solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for solubility determination and a general synthesis pathway, offering a comprehensive resource for laboratory and development work.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature reveals a significant scarcity of quantitative solubility data for this compound. A single data point for water solubility has been identified; however, it is associated with the CAS number 2208-07-3, which in some databases is ambiguously assigned to a different compound. Therefore, this value should be treated with caution and ideally verified experimentally.

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | Not Specified | 50 mg/L[1][2][3] |

Given the lack of comprehensive data, this guide provides a generalized experimental protocol for researchers to determine the solubility of this compound in various solvents of interest.

Experimental Protocol for Solubility Determination

The following is a standard procedure for determining the solubility of a solid compound in a liquid solvent using the isothermal shake-flask method. This method is reliable and widely used in the pharmaceutical and chemical industries.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent used for the solubility test or the mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)

-

Workflow for Solubility Determination

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Synthesis of this compound

This compound can be synthesized via a standard esterification reaction. One common method is the Fischer esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst.

Reaction:

4-Methylbenzoic Acid + 2-(Dimethylamino)ethanol --(Acid Catalyst, Heat)--> this compound + Water

General Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-methylbenzoic acid, a slight excess of 2-(dimethylamino)ethanol, and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of this compound.

General Solubility Characteristics of Esters

The solubility of esters is largely dependent on their molecular structure.

-

Polarity and Hydrogen Bonding: Esters are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages. Lower molecular weight esters can act as hydrogen bond acceptors (but not donors) and exhibit some solubility in water. For example, methyl acetate is soluble in water to an extent of about 25 g/100 mL at 20°C.[4]

-

Effect of Chain Length: As the length of the alkyl chains from both the carboxylic acid and alcohol components increases, the nonpolar character of the molecule dominates. This leads to a significant decrease in water solubility. Esters with longer hydrocarbon chains are generally insoluble in water but soluble in common organic solvents.[4][5]

-

Solubility in Organic Solvents: Due to their ester functional group, most esters are soluble in a wide range of organic solvents, including alcohols, ethers, ketones, and halogenated hydrocarbons. For instance, ethyl ethanoate is soluble in acetone and methylated spirits.[5]

For this compound, the presence of the tertiary amine group is expected to increase its polarity and may allow for protonation in acidic aqueous solutions, which would enhance its water solubility under those conditions. However, in neutral water, its solubility is likely to be low due to the overall size of the molecule. It is expected to be soluble in common organic solvents like ethanol, methanol, and acetone.

References

Stability and Storage of 2-(Dimethylamino)ethyl 4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Dimethylamino)ethyl 4-methylbenzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related compounds, particularly benzoate esters and tertiary amine-containing esters, to infer potential degradation pathways and provide a framework for stability assessment.

Chemical Structure and Properties

This compound is a benzoate ester with a tertiary amine functional group in the ethyl ester chain. This structure suggests potential susceptibility to hydrolysis of the ester linkage, a common degradation pathway for esters. The presence of the tertiary amine can also influence the molecule's stability, potentially through intramolecular catalysis of hydrolysis, particularly under certain pH conditions.

Inferred Stability Profile

The rate of hydrolysis for such esters is significantly influenced by pH. For instance, the hydrolysis of procaine is shown to be pH-dependent, with the reaction kinetics varying with the pH of the solution.[3][4] It is therefore reasonable to infer that the stability of this compound will also be highly dependent on the pH of its environment.

Tertiary amines themselves can be subject to thermal degradation, although they are generally considered more thermally stable than primary and secondary amines.

Recommended Storage Conditions

Based on safety data sheets for structurally similar compounds, the following general storage conditions are recommended to ensure the stability of this compound:

| Parameter | Recommendation |

| Temperature | Store in a cool location. |

| Atmosphere | Store under a dry, inert atmosphere. Keep container tightly closed. |

| Light | Store in a light-resistant container. |

| Ventilation | Keep in a well-ventilated place. |

These conditions aim to minimize exposure to moisture, which can promote hydrolysis, and to prevent potential oxidative degradation.

Potential Degradation Pathway

The most probable degradation pathway for this compound is hydrolysis of the ester bond, yielding 4-methylbenzoic acid and 2-(dimethylamino)ethanol. This reaction can be catalyzed by both acid and base.

References

- 1. The chemical kinetics of procaine and chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics of the hydrolysis of procaine. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Genesis of Light-Activated Curing: A Technical Guide to the Discovery and History of Aminobenzoate Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

Introduction